AR-C133913XX-d7 is a deuterated analog of AR-C133913XX, which is a metabolite of ticagrelor, a reversible antagonist of the P2Y12 receptor. Ticagrelor is primarily used in the management of acute coronary syndrome and for the prevention of thrombotic events. The compound AR-C133913XX-d7 serves as a valuable tool in pharmacokinetic studies due to its unique isotopic labeling, allowing for precise tracking and quantification in biological systems.
Source: AR-C133913XX-d7 originates from the metabolic pathways of ticagrelor, which is synthesized and characterized through various chemical processes. It is often utilized in research settings to better understand the pharmacodynamics and pharmacokinetics of ticagrelor and its metabolites.
Classification: Chemically, AR-C133913XX-d7 falls under the category of pyrimidine derivatives, specifically classified as a cyclopentyltriazolopyrimidine compound. Its structural features allow it to interact with biological systems effectively, making it relevant in clinical research.
The synthesis of AR-C133913XX-d7 involves several steps that typically include:
Technical details regarding these methods can be found in patents and scientific literature focusing on ticagrelor metabolites .
The molecular structure of AR-C133913XX-d7 can be described as follows:
Data regarding its three-dimensional structure can be obtained through crystallographic studies or computational modeling, providing insights into its interaction with biological targets .
AR-C133913XX-d7 participates in various chemical reactions typical for pyrimidine derivatives:
These reactions are crucial for understanding the metabolic pathways involving AR-C133913XX-d7 and its role as a metabolite .
The mechanism of action of AR-C133913XX-d7 involves its interaction with the P2Y12 receptor:
This mechanism is vital for evaluating the efficacy and safety profiles of ticagrelor and its metabolites .
AR-C133913XX-d7 exhibits several notable physical and chemical properties:
These properties are essential for its application in scientific research .
AR-C133913XX-d7 has several scientific applications:
Ticagrelor is a cornerstone antiplatelet agent used in acute coronary syndromes (ACS), functioning as a direct-acting, reversible P2Y12 receptor antagonist. Unlike thienopyridine analogs (e.g., clopidogrel), ticagrelor exerts activity without requiring metabolic activation. However, it undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4/3A5 (CYP3A4/5), generating multiple metabolites [2] [5] [9]. Among these, AR-C124910XX is the principal active metabolite, contributing equipotent antiplatelet effects. In contrast, AR-C133913XX (molecular formula: C₁₄H₂₂N₆O₄S; average mass: 370.43 Da) is a significant inactive metabolite formed via N-dealkylation of the parent drug [1] [8] [9]. This metabolite accounts for ~9.2% of urinary excretion products and serves as a key biomarker for ticagrelor clearance pathways [9].
Deuterium (²H) isotopic labeling, such as in AR-C133913XX-d7 (CAS: 1251765-07-7-d7), exploits the kinetic deuterium isotope effect (KDIE) to modulate drug metabolism. Deuterium forms a stronger bond with carbon (C-²H vs. C-¹H), potentially reducing metabolic cleavage rates at specific sites [3] [6]. This approach is instrumental in:
Isotopic labeling provides mechanistic insights into enzyme-substrate interactions and species-dependent metabolism. For aldehyde oxidase (AO) and CYP450 substrates, deuterium substitution can:
Table 1: Key Compounds in Ticagrelor Metabolism Research
Compound Name | Role | Molecular Formula | CAS Number | Molecular Weight |
---|---|---|---|---|
Ticagrelor | Parent drug | C₂₃H₂₈F₂N₆O₄S | 274693-27-5 | 522.57 |
AR-C124910XX | Active metabolite | C₂₁H₂₆F₂N₆O₄S | 274693-26-4 | 482.54 |
AR-C133913XX | Inactive metabolite | C₁₄H₂₂N₆O₄S | 1251765-07-7 | 370.43 |
AR-C133913XX-d7 | Deuterated isotopologue | C₁₄D₇H₁₅N₆O₄S | 1251765-07-7-d7 | 377.47 |
Table 2: Applications of Deuterated Analogs in Pharmacokinetic Studies
Application | Mechanistic Insight | Impact on Research |
---|---|---|
Metabolic Pathway Mapping | Identifies rate-limiting C-H bond cleavages | Confirms N-dealkylation as dominant pathway for AR-C133913XX [9] |
Enzyme Reaction Mechanism | Quantifies isotope effects (e.g., CYP vs. AO) | Reveals CYP3A4 as primary metabolizer of ticagrelor [3] |
Interspecies Scaling | Compares metabolite profiles across species | Highlights human-specific AO contributions [3] |
Mass Spectrometry Tracers | Enables unambiguous metabolite detection | Improves sensitivity in LC-MS/MS assays [8] |
Synthesis of Key Insights
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7